(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine
Overview
Description
(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine interacts with its targets by serving as a linker in PROTAC molecules . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific proteins targeted by the PROTAC molecule in which it is incorporated . By facilitating the degradation of specific proteins, it could potentially influence a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the specific proteins targeted by the PROTAC molecule in which it is incorporated . This could potentially result in a wide range of effects depending on the functions of the degraded proteins.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the conditions under which the PROTAC molecules are stored and administered
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boc anhydride, trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in structure but with an acetic acid moiety.
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative.
1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development
Uniqueness
(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine is unique due to its specific structure and the presence of both the Boc-protected amine and glycine moieties. This combination makes it particularly useful in peptide synthesis and as an intermediate in the production of various pharmaceuticals .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-7(6-12)11-4-8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDXCOVLZICFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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